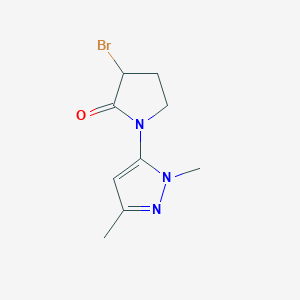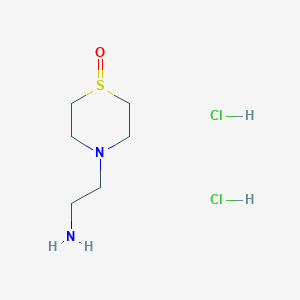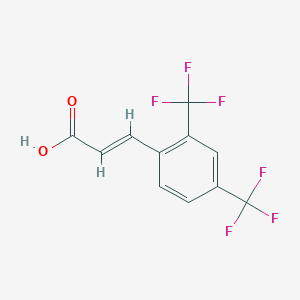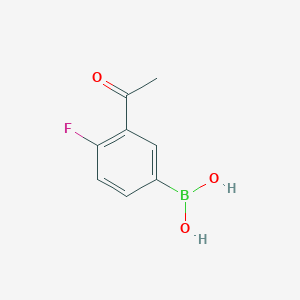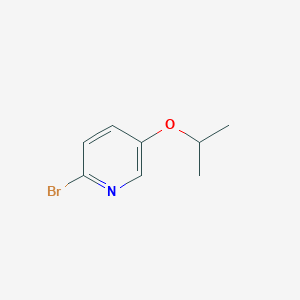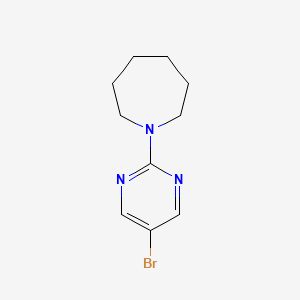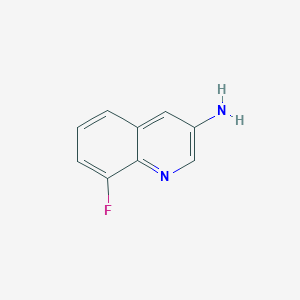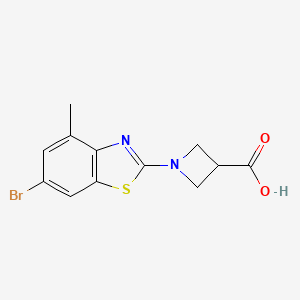
6-氯-5-(4-氯苯基)-2,4-吡啶二酚
描述
The compound seems to be a derivative of pyrimidine, which is a prominent member of the diazine family of heterocyclics . Pyrimidine is found throughout nature as a component of nucleic acids, nucleotides, and corresponding nucleosides .
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions that can be optimized for environmental friendliness and efficiency . For instance, a related compound was synthesized using Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of similar derivatives can be complex, with potential for various isomers and crystal forms. Single crystal X-ray diffraction has been used to determine the structure of related compounds.Chemical Reactions Analysis
The reactivity of similar derivatives can be influenced by their functional groups and molecular structure . For example, the presence of amino and nitrile groups can make these compounds suitable for further chemical transformations .科学研究应用
Synthesis of Pyrimidine Derivatives
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol: has been utilized as a precursor in the synthesis of new pyrimidine derivatives. This process involves a Suzuki cross-coupling reaction, where the pyrimidine derivative is treated with various arylboronic acids in the presence of palladium tetraacetate, triphenylphosphine, and sodium carbonate in refluxing n-propanol . The resulting compounds are then characterized using spectroanalytical techniques to confirm their structure.
Antimicrobial Activity
The synthesized pyrimidine derivatives from 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol have been screened for their inhibitory activity against certain microbial strains. For instance, some derivatives have shown sensitivity against Staphylococcus aureus and Staphylococcus saprophyticus , while being resistant to Streptococcus pyogenes . This indicates potential applications in developing antimicrobial agents.
Antifungal Effects
In addition to antibacterial properties, the derivatives also exhibit antifungal activity. However, the studies have shown that common fungal strains like Candida albicans and Candida glabrata are resistant to these compounds . This resistance can guide further modifications in the molecular structure to enhance antifungal efficacy.
Biological Activity Spectrum
Pyrimidine, the core structure in these derivatives, is known for its wide spectrum of biological activity. It exhibits significant in vitro activity against unrelated DNA and RNA viruses, including polio and herpes viruses. Additionally, it has applications in diuretic, antitumor, anti-HIV, and cardiovascular treatments .
Suzuki Cross-Coupling Reaction Mechanism
The Suzuki cross-coupling reaction employed in the synthesis of derivatives from 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol is a pivotal chemical reaction in organic chemistry. It allows the formation of carbon-carbon bonds between a variety of aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst .
Drug Development
Derivatives of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol could be explored for drug development, especially as bacteriostatic antibiotics. For example, pyrimidine analogs have been used in combination with sulfamethoxazole to treat urinary tract infections and Pneumocystis jirovecii pneumonia in HIV-positive patients .
Inflammation Inhibition
Indole derivatives, which can be synthesized from pyrimidine compounds, have shown significant inflammation inhibition in biological testing. This suggests that derivatives of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol could potentially be modified to enhance their anti-inflammatory properties .
属性
IUPAC Name |
6-chloro-5-(4-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-1-6(2-4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVWTQXWMBAVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)C=C2O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
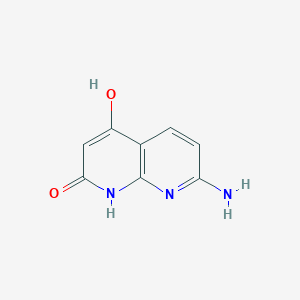
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
